Bis(cyclohex-3-enylmethyl) adipate

Description

Contextualization within the Class of Adipate (B1204190) Esters and Cycloaliphatic Compounds

Bis(cyclohex-3-enylmethyl) adipate belongs to two important classes of organic compounds: adipate esters and cycloaliphatic compounds.

Adipate Esters: These are diesters of adipic acid. Adipate esters are widely utilized as plasticizers, particularly in PVC, to enhance flexibility and durability. A well-known example is Bis(2-ethylhexyl) adipate (DEHA), noted for its ability to impart good low-temperature performance. sigmaaldrich.com The ester functional group in these compounds contributes to their utility as building blocks in polyesters and as specialty solvents.

Cycloaliphatic Compounds: This class includes molecules containing one or more saturated or unsaturated non-aromatic rings. Cycloaliphatic compounds, especially cycloaliphatic epoxides, are valued in materials science for a range of advantageous properties. nih.gov These include low viscosity, high electrical resistivity, and excellent resistance to UV degradation, which makes them suitable for outdoor electrical applications and protective coatings. nih.govcorrosionpedia.com They are key components in formulations for 3D printing, adhesives, and electronics due to their favorable processing characteristics and the high glass transition temperature of the resulting polymers. corrosionpedia.comnagaseamerica.com

This compound integrates the linear, flexible nature of the adipate chain with the robust, cyclic structure of the cyclohexene (B86901) moieties. The presence of the carbon-carbon double bond in the cyclohexene rings offers sites for further chemical modification, such as epoxidation or polymerization.

Historical Trajectory and Emerging Academic Significance in Polymer Chemistry

While adipate esters have a long-established history in the chemical industry, the academic and commercial focus on specific, functionalized variants like this compound is a more recent development. Its primary significance in polymer chemistry stems from its role as a monomer or a precursor to other functional monomers.

The unsaturated cyclohexene rings are the key to its emerging importance. This functionality allows it to be converted into its epoxidized derivative, Bis(3,4-epoxycyclohexylmethyl) adipate. nih.govchemicalbook.com This epoxidized version is a cycloaliphatic epoxy resin monomer used in applications demanding high performance, such as weatherable coatings, adhesives, and materials for electronics. nagaseamerica.comchemicalbook.com The academic interest lies in using such monomers to create polymers that possess the inherent benefits of cycloaliphatic structures, including post-cure transparency and durability. nagaseamerica.com Research into cationic polymerization of cycloaliphatic epoxy monomers is an active field, aiming to produce materials with compact network structures, though often with a need to mitigate brittleness. nih.govcorrosionpedia.com

Current State of Research and Key Scientific Questions

Current research directly referencing this compound is often linked to its role as an intermediate for the synthesis of its epoxidized form, Bis(3,4-epoxycyclohexylmethyl) adipate. chemicalbook.comsielc.com The latter is investigated for its use in UV-curable coatings and advanced composites. nagaseamerica.com

The scientific inquiry surrounding this compound itself is centered on fundamental questions in polymer and materials science:

Synthesis and Functionalization: How can the synthesis of this monomer be optimized for purity and yield? What are the most efficient methods for its subsequent functionalization, particularly epoxidation, to create high-performance epoxy resins?

Polymerization Behavior: What are the kinetics and mechanisms of polymerizing this compound, either through its double bonds or after conversion to an epoxy?

Structure-Property Relationships: How does the incorporation of this monomer influence the final properties of a polymer? Key areas of investigation include its effect on thermal stability, mechanical strength, optical clarity, and weatherability.

Novel Applications: Can the unique combination of a flexible adipate linker and reactive cycloaliphatic rings be leveraged for new applications? This includes developing advanced materials for 3D printing (stereolithography), specialized potting compounds, and as property-modifying additives or stabilizers in other plastic formulations. nagaseamerica.com

Scope and Objectives of the Comprehensive Research Compendium

This article provides a focused and authoritative overview of the chemical and material science profile of this compound. The primary objective is to present a detailed account of the compound's identity, its place within the broader categories of adipate esters and cycloaliphatic compounds, and its current relevance to polymer chemistry. The content strictly adheres to documenting its fundamental properties and emerging significance, drawing from available scientific and technical data.

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 63905-29-3 | echemi.comlookchem.comscitoys.com |

| Molecular Formula | C₂₀H₃₀O₄ | echemi.comlookchem.com |

| Common Synonyms | Hexanedioic acid, 1,6-bis(3-cyclohexen-1-ylmethyl) ester; Adipic acid bis(3-cyclohexenylmethyl) ester; 1,6-Bis(3-cyclohexen-1-ylmethyl) hexanedioate | echemi.comscitoys.com |

| EC Number | 264-555-2 | echemi.com |

| DSSTox ID | DTXSID6052322 | echemi.com |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Density | 1.056 g/cm³ (Rough Estimate) | echemi.com |

| PSA (Polar Surface Area) | 52.6 Ų | echemi.com |

| XLogP3 | 4.1 | echemi.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name | CAS Number |

|---|---|

| This compound | 63905-29-3 |

| Bis(2-ethylhexyl) adipate (DEHA) | 103-23-1 |

| Bis(3,4-epoxycyclohexylmethyl) adipate | 3130-19-6 |

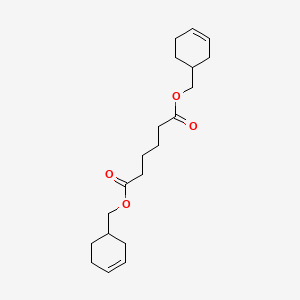

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(cyclohex-3-en-1-ylmethyl) hexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h1-3,5,17-18H,4,6-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRVYFKLOAROIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)COC(=O)CCCCC(=O)OCC2CCC=CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052322 | |

| Record name | Bis(cyclohex-3-en-1-ylmethyl) hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63905-29-3 | |

| Record name | 1,6-Bis(3-cyclohexen-1-ylmethyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63905-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(cyclohex-3-en-1-ylmethyl) hexanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-bis(3-cyclohexen-1-ylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(cyclohex-3-en-1-ylmethyl) hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(cyclohex-3-enylmethyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(CYCLOHEX-3-EN-1-YLMETHYL) HEXANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTT32FQ8ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Bis Cyclohex 3 Enylmethyl Adipate

Esterification Reactions and Optimizations for Bis(cyclohex-3-enylmethyl) Adipate (B1204190)

The synthesis of bis(cyclohex-3-enylmethyl) adipate is primarily achieved through the esterification of adipic acid with cyclohex-3-enylmethyl alcohol. This reaction involves the formation of an ester linkage between the carboxylic acid groups of adipic acid and the hydroxyl groups of the alcohol. The efficiency and yield of this process are highly dependent on the chosen catalytic system, reaction conditions, and purification methods.

Catalytic Systems for Efficient Adipate Synthesis

The esterification of adipic acid to produce adipate esters is a reversible reaction and often requires a catalyst to achieve reasonable reaction rates and high yields. google.com A variety of catalysts can be employed, ranging from traditional mineral acids to more advanced enzymatic and heterogeneous catalysts.

Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used as catalysts in Fischer-Speier esterification. orgsyn.orgmdpi.com For instance, the synthesis of ethyl adipate, a related diester, can be achieved by reacting adipic acid with an excess of absolute alcohol in the presence of a small amount of concentrated sulfuric acid. orgsyn.org The reaction is typically heated to facilitate the removal of water, which drives the equilibrium towards the formation of the ester. orgsyn.org Similarly, para-toluenesulfonic acid (p-TsOH) is another effective acidic catalyst. mdpi.com

Enzymatic Catalysts: In recent years, enzymes, particularly lipases, have gained attention as biocatalysts for esterification due to their high selectivity and mild reaction conditions, which minimize side reactions and degradation of products. google.com Immobilized lipases, such as those from Candida antarctica (Novozym 435), Candida rugosa, and Rhizomucor miehei (Lipozyme RM IM), have been successfully used in the synthesis of adipate esters. google.com The use of immobilized enzymes allows for easy separation from the reaction mixture and potential for recycling. google.com Optimization of enzymatic esterification using methods like Response Surface Methodology (RSM) can lead to yields exceeding 95%. google.com

Heterogeneous Catalysts: Solid acid catalysts, such as acidic cation-exchange resins (e.g., Amberlyst 35) and zeolites (e.g., HZSM-5), offer advantages in terms of catalyst recovery and reuse. mdpi.comresearchgate.net These catalysts can be used in packed-bed reactors, allowing for continuous production processes. researchgate.net The reaction rate using these catalysts generally increases with temperature. researchgate.net

A comparative overview of different catalytic systems is presented in the table below:

| Catalyst Type | Examples | Advantages | Disadvantages |

| Mineral Acids | H₂SO₄, HCl, p-TsOH orgsyn.orgmdpi.com | Low cost, high reactivity. | Corrosive, difficult to separate from product, can lead to side reactions. google.com |

| Enzymes (Lipases) | Novozym 435, Lipozyme RM IM google.com | High selectivity, mild reaction conditions, environmentally friendly. google.com | Higher cost, potential for denaturation. |

| Heterogeneous Catalysts | Amberlyst 35, HZSM-5 mdpi.comresearchgate.net | Easy to separate and recycle, suitable for continuous processes. researchgate.net | Can have lower activity compared to homogeneous catalysts. |

Solvent-Free and Environmentally Conscious Synthetic Approaches

Growing environmental concerns have spurred the development of solvent-free and more sustainable methods for chemical synthesis. rsc.org

Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, have emerged as a promising alternative to traditional solution-based synthesis. rsc.orgmdpi.com This technique involves the grinding of reactants together in the absence of a solvent, which can lead to shorter reaction times, higher yields, and reduced waste. rsc.orgmdpi.com For example, the synthesis of various organic molecules, including diimides, has been successfully achieved with excellent yields (95-99%) and significantly reduced reaction times (15 minutes) using ball milling. mdpi.com The synthesis of bis(indolyl)methanes has also been reported under solvent-free conditions using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst, resulting in excellent yields. researchgate.net

Water as a Green Solvent: In some cases, water can be utilized as a green solvent for esterification, particularly in direct amidation of esters where water facilitates the reaction without the need for additional catalysts or reagents. researchgate.net

Azeotropic Distillation: A common technique to drive the esterification equilibrium forward is the removal of water via azeotropic distillation. orgsyn.org This involves adding a water-carrying agent, such as toluene (B28343) or cyclohexane, to the reaction mixture. orgsyn.orgpatsnap.com The azeotrope of the solvent and water is distilled off, effectively removing water from the reaction and increasing the ester yield. orgsyn.org

Mechanistic Insights into Ester Formation

The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer-Speier mechanism, involves several key steps. mdpi.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. mdpi.com

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. mdpi.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed. mdpi.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), can provide deeper insights into the reaction mechanism, including the relative energies of transition states and intermediates. researchgate.net Kinetic studies can also help elucidate the rate-determining step of the reaction. For instance, in some amidation reactions of esters, the first acyl transfer is suggested to be the rate-determining step. researchgate.net

Precursor Synthesis and Stereochemical Considerations

The properties and purity of this compound are directly influenced by the quality of its precursor, cyclohex-3-enylmethyl alcohol.

Preparation of Cyclohex-3-enylmethyl Alcohol

Cyclohex-3-enylmethyl alcohol is typically synthesized from commercially available starting materials. One common route involves the reduction of a corresponding carboxylic acid or its derivative. For example, cyclohex-3-ene carboxylic acid can be a precursor. researchgate.net

Another related synthesis is the preparation of cyclohexene (B86901) from cyclohexanol (B46403) via acid-catalyzed dehydration, typically using phosphoric acid. libretexts.orgrsc.org While this produces a cyclohexene ring, further functionalization would be required to obtain cyclohex-3-enylmethyl alcohol.

The Curtius rearrangement of cyclohex-3-ene carboxylic acid provides a pathway to N-(1-cyclohex-3-enyl)carbamates, which are related structures. researchgate.net

Investigation of Isomeric Purity and Control in Cyclohex-3-enylmethyl Moiety

The cyclohex-3-enylmethyl moiety contains a double bond within the cyclohexene ring, which can lead to the formation of isomers. The position of this double bond is critical and needs to be controlled during the synthesis of the alcohol precursor to ensure the desired structure of the final adipate ester.

The presence of multiple reactive sites, such as the double bond, can lead to side reactions during esterification, especially under harsh conditions. For instance, in the methoxycarbonylation of fatty acid methyl esters, isomerization of double bonds is a known phenomenon. researchgate.net Therefore, mild reaction conditions, such as those offered by enzymatic catalysis, are preferable to maintain the integrity of the cyclohexenyl group. google.com

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are essential for characterizing the isomeric purity of both the cyclohex-3-enylmethyl alcohol precursor and the final this compound product.

Derivatization Strategies and Functionalization of the Cyclohexene Moiety

The presence of two cyclohexene rings in the structure of this compound offers reactive sites for a variety of chemical modifications. These transformations are key to developing new derivatives with specific functionalities.

Epoxidation Reactions for Modified Adipate Derivatives

The double bond within the cyclohexene rings is susceptible to epoxidation, a common and well-established reaction in organic synthesis. wikipedia.orgyoutube.com This process typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the alkene into an epoxide. youtube.comyoutube.com The reaction is a concerted, syn addition, meaning the oxygen atom adds to the same face of the double bond. youtube.com

The general mechanism for the epoxidation of an alkene with a peroxy acid involves the transfer of an oxygen atom from the peroxy acid to the alkene, forming an epoxide and a carboxylic acid as a byproduct. youtube.comyoutube.com For this compound, this reaction would yield a diepoxide, where both cyclohexene rings have been converted to their corresponding epoxides. The resulting poly(cyclohexene oxide) is a thermoplastic material. wikipedia.org The rate of epoxidation can be influenced by the choice of solvent and the presence of acid catalysts. mdma.ch For instance, the use of trifluoroacetic acid as a catalyst can significantly increase the reaction rate. mdma.ch

Table 1: Common Reagents for Epoxidation of Cyclohexene Derivatives

| Reagent | Description | Typical Yields | Reference |

| m-CPBA (meta-chloroperoxybenzoic acid) | A widely used peroxy acid for epoxidation reactions. youtube.com | Good to excellent | youtube.comyoutube.com |

| Magnesium monoperoxyphthalate (MMPP) | Used in a mixture of isopropanol (B130326) and water at room temperature. | Up to 85% | wikipedia.org |

| Hydrogen Peroxide | Can be used in heterogeneously catalyzed systems. | Variable | wikipedia.org |

Addition Reactions to the Cyclohexene Ring

Beyond epoxidation, the cyclohexene moieties can undergo various addition reactions. These reactions can introduce a wide range of functional groups, leading to a diverse set of derivatives. One notable approach involves tandem addition reactions promoted by a tungsten complex, which allows for the creation of highly functionalized cyclohexenes with high regio- and stereocontrol. nih.gov

Addition polymerization is another potential transformation where the pi bond of the cyclohexene ring is broken to form a polymer chain. youtube.com This type of reaction would lead to a significant change in the molecular weight and physical properties of the resulting material.

Other potential addition reactions, based on the general reactivity of alkenes, could include:

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's rule.

Dihydroxylation: The addition of two hydroxyl groups, typically using reagents like osmium tetroxide (OsO₄).

Purification and Isolation Techniques for High-Purity this compound

The purification and isolation of high-purity this compound and its derivatives are critical for ensuring the quality and performance of the final products. While specific protocols for this exact compound are not detailed in the available literature, standard techniques for purifying organic compounds of similar molecular weight and functionality are applicable.

Chromatography is a primary method for the purification of esters and related organic molecules. Column chromatography using silica (B1680970) gel as the stationary phase is a common laboratory technique. For instance, lupeol, a complex molecule with a similar functional group, is isolated from extracts using chromatography on silica gel. mdpi.com The choice of solvent system (eluent) is crucial for achieving good separation.

Table 2: Potential Purification Techniques

| Technique | Description | Application |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Effective for separating the desired product from unreacted starting materials and byproducts. |

| Recrystallization | Purification of solid compounds based on differences in solubility. | Can be used if the adipate derivative is a solid at room temperature. |

| Distillation | Separation of liquids based on differences in boiling points. | May be applicable under high vacuum for high molecular weight esters to prevent decomposition. |

| Extraction | Separation based on differential solubility in immiscible liquids. | Useful for removing water-soluble impurities after a reaction. |

Following a synthesis, a typical workup procedure would involve an extraction to remove inorganic salts and water-soluble byproducts. This is often followed by drying the organic phase, evaporating the solvent, and then purifying the crude product by column chromatography to achieve high purity. The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Environmental Fate, Degradation Pathways, and Sustainability Assessment

Environmental Partitioning and Distribution Mechanisms of Bis(cyclohex-3-enylmethyl) Adipate (B1204190)

The environmental distribution of a chemical is governed by its physical and chemical properties, such as vapor pressure, water solubility, and partitioning coefficients. For Bis(cyclohex-3-enylmethyl) adipate, these properties will determine its movement and accumulation in various environmental compartments.

Atmospheric Phototransformation Processes

Once released into the atmosphere, organic compounds are subject to phototransformation, primarily through reactions with photochemically produced hydroxyl radicals (•OH). The rate of this degradation is a critical factor in determining the compound's atmospheric lifetime and long-range transport potential.

For an analogous compound, Di(2-ethylhexyl) adipate (DEHA), the estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 16 hours. epa.gov Another adipate ester, bis(2-(2-butoxyethoxy)ethyl) adipate, is estimated to have an atmospheric half-life of about 5 hours. echemi.com Given the presence of reactive sites in the this compound structure, specifically the double bonds in the cyclohexenyl rings and the ester groups, a similar rapid atmospheric degradation is anticipated. Direct photolysis, the breakdown of a chemical by direct absorption of light, may also contribute to its atmospheric degradation, as adipates contain functional groups that can absorb light at wavelengths greater than 290 nm. echemi.comcpsc.gov

Atmospheric Fate of Analogous Adipate Esters

| Compound | Estimated Atmospheric Half-life (Reaction with •OH) | Key Degradation Process |

|---|---|---|

| Di(2-ethylhexyl) adipate (DEHA) | 16 hours epa.gov | Reaction with hydroxyl radicals epa.gov |

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a key degradation pathway for esters in aqueous environments, where the ester linkage is cleaved to form an alcohol and a carboxylic acid. The rate of hydrolysis is pH-dependent, typically increasing under acidic or alkaline conditions.

For adipate esters, hydrolysis is generally not considered a rapid degradation process under neutral environmental conditions (pH 7). However, under alkaline conditions (pH 9 or higher), the rate of hydrolysis can become significant. epa.gov For instance, the estimated hydrolytic half-life for bis(2-(2-butoxyethoxy)ethyl) adipate is 294 days at pH 7 and 29 days at pH 8. echemi.com This suggests that this compound is likely to be relatively stable to hydrolysis in most natural waters but may degrade more rapidly in alkaline environments. The hydrolysis of this compound would yield adipic acid and cyclohex-3-enylmethyl alcohol.

Hydrolytic Half-life of an Analogous Adipate Ester

| Compound | pH | Estimated Half-life |

|---|---|---|

| Bis(2-(2-butoxyethoxy)ethyl) adipate | 7 | 294 days echemi.com |

Adsorption and Desorption Dynamics on Environmental Surfaces

The tendency of a chemical to adsorb to soil and sediment is a crucial factor in its environmental mobility and bioavailability. This is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc).

For DEHA, estimated Koc values are high, suggesting it will be relatively immobile in soil and will tend to partition from the water column to sediment. epa.gov This strong adsorption to soil and sediment reduces the likelihood of leaching into groundwater. ca.gov Given the structural similarities, this compound is also expected to exhibit significant adsorption to organic matter in soil and sediment, limiting its mobility in the environment.

Biodegradation Kinetics and Pathways in Environmental Compartments

Biodegradation by microorganisms is a primary mechanism for the removal of many organic chemicals from the environment. The rate and extent of biodegradation depend on the chemical structure and the environmental conditions.

Microbial Degradation in Aqueous Systems (Water, Sediment)

Studies on various adipate esters have shown that they are generally biodegradable in aqueous environments. Activated sludge screening tests with DEHA have demonstrated that it biodegrades readily, with a reported half-life of 2.7 days. epa.gov Another study on alkyl butoxyethyl adipates showed that these compounds are susceptible to microbial attack, with the initial step being the hydrolysis of the ester bonds. researchgate.net

It is expected that this compound would also undergo microbial degradation in water and sediment. The likely pathway would involve the enzymatic hydrolysis of the ester linkages by microbial esterases, leading to the formation of adipic acid and cyclohex-3-enylmethyl alcohol. These smaller, more polar molecules are then likely to be further biodegraded by microorganisms. mdpi.com The presence of the cyclohexenyl ring may influence the rate of degradation compared to linear alkyl adipates.

Biotransformation in Terrestrial Matrices (Soil)

In soil environments, adipate plasticizers are also subject to microbial degradation. Research on alkyl butoxyethyl adipates has shown that they can serve as a carbon source for soil microorganisms. mdpi.com The biodegradation pathway in soil is similar to that in aqueous systems, beginning with the hydrolysis of the ester bonds to form adipic acid and the corresponding alcohol. mdpi.com These degradation products are then typically further metabolized by the soil microbial community. researchgate.net

Therefore, it is anticipated that this compound, when released into the soil, would be biotransformed by soil microorganisms. The rate of this transformation would be influenced by factors such as soil type, temperature, moisture, and the composition of the microbial community.

A comprehensive review of available scientific literature and data sources reveals a significant lack of specific information regarding the environmental fate, degradation, and sustainability of the chemical compound this compound. Extensive searches have not yielded specific research findings on its environmental transformation products, its persistence and bioaccumulation potential in non-human biota, or life cycle assessment considerations for its production and use.

The absence of data for the requested sections—Characterization of Environmental Transformation Products, Persistence and Bioaccumulation Potential in Non-Human Biota, and Life Cycle Assessment Considerations for Sustainable Production and Use—prevents the creation of a detailed and scientifically accurate article as per the user's request.

Scientific research on the environmental impact of many commercial chemical compounds can be limited or not publicly available. For a thorough assessment of this compound, specific studies would need to be conducted to determine its behavior in various environmental compartments, its potential for bioaccumulation, and the sustainability of its life cycle. Without such studies, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated as requested due to the unavailability of the necessary scientific data for the specified compound and outline sections.

Advanced Analytical Characterization and Method Development for Bis Cyclohex 3 Enylmethyl Adipate

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of Bis(cyclohex-3-enylmethyl) adipate (B1204190), providing detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for unambiguously determining the carbon-hydrogen framework of Bis(cyclohex-3-enylmethyl) adipate.

¹H NMR: In a ¹H NMR spectrum, the chemical shifts, integration, and multiplicity of the signals would correspond to the different types of protons in the molecule. Based on the structure, the expected signals can be predicted. For instance, protons on the double bond within the cyclohexene (B86901) ring would appear in the olefinic region (typically δ 5.5-6.0 ppm). The protons of the CH2 group attached to the ester's oxygen (the O-CH2-cyclohexene moiety) would be expected at a downfield position (around δ 4.0 ppm) due to the oxygen's deshielding effect. The methylene (B1212753) protons of the adipate backbone would likely produce signals around δ 2.3 ppm and δ 1.6 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing around δ 173 ppm. The sp²-hybridized carbons of the cyclohexene double bond would be found in the δ 120-130 ppm range. The carbon of the O-CH2 group is expected around δ 65-70 ppm, while the carbons of the adipate chain and the remaining cyclohexene ring carbons would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and structural motifs.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Ester Carbonyl (C=O) | --- | ~173 |

| Alkene Protons (-CH=CH-) | ~5.7 | ~126, ~127 |

| Ester Methylene Protons (-O-CH₂-) | ~4.0 | ~68 |

| Adipate α-Protons (-CH₂-C=O) | ~2.3 | ~34 |

| Adipate β-Protons (-CH₂-CH₂-C=O) | ~1.6 | ~24 |

| Cyclohexene Allylic Protons | ~2.0-2.2 | ~30 |

| Other Cyclohexene Protons | ~1.5-2.0 | ~25, ~28 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the specific functional groups present in this compound by measuring the absorption of infrared radiation. The key vibrational modes confirm the molecule's identity.

The most prominent absorption band would be the strong C=O stretch from the ester groups, typically appearing in the range of 1730-1750 cm⁻¹. The presence of the cyclohexene rings would be confirmed by a medium-intensity C=C stretching vibration around 1650 cm⁻¹ and C-H stretching vibrations for the sp² carbons just above 3000 cm⁻¹. The C-O single bond stretching of the ester linkage would result in strong bands in the 1150-1250 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl (C=O) | Stretch | 1730 - 1750 | Strong |

| Alkene (C=C) | Stretch | ~1650 | Medium |

| Alkene C-H | Stretch | 3000 - 3100 | Medium |

| Ester C-O | Stretch | 1150 - 1250 | Strong |

| Alkane C-H | Stretch | 2850 - 2960 | Medium-Strong |

Advanced Mass Spectrometry (MS) for Molecular Characterization (e.g., GC-MS, LC-MS, HRMS, Tandem MS)

Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the parent ion, allowing for the calculation of its elemental formula and confirming its identity.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight. In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented. The resulting product ions would correspond to characteristic substructures. Key fragmentation pathways would likely include the loss of a cyclohex-3-enylmethyl group or cleavage of the adipate chain, helping to piece together the molecular structure. For instance, in the analysis of a similar compound, di(2-ethylhexyl) adipate (DEHA), tandem MS is used to create specific precursor/product ion transitions for unambiguous quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple separation techniques with MS detection, allowing for the analysis of the compound in complex mixtures.

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are essential for isolating this compound from other substances and for performing precise quantitative measurements.

Gas Chromatography (GC) with Various Detection Systems (e.g., GC-MS)

Gas Chromatography is a suitable technique for the analysis of semi-volatile esters like this compound. A sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a capillary column.

A typical GC-MS method for a related adipate ester involves injecting a sample extract into a system equipped with a capillary column (e.g., a DB-5ms). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their volatility. As compounds elute from the column, they enter the mass spectrometer, which acts as the detector. The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in a targeted mode like Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification of the target analyte.

Liquid Chromatography (LC) Techniques for Complex Matrices

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for analyzing this compound, especially when the sample matrix is complex or when the compound is not sufficiently volatile for GC.

Reverse-phase HPLC is a common method for such analyses. A method for a structurally related compound, bis[(3,4-epoxycyclohexyl)methyl] adipate, uses a C18-type column with a mobile phase consisting of acetonitrile (B52724) and water. For compatibility with mass spectrometry, a modifier like formic acid is often used instead of phosphoric acid. Advanced LC-MS/MS systems can offer extremely high sensitivity and selectivity, using techniques like MRM to detect trace levels of the compound in challenging samples.

Development of Robust Extraction and Sample Preparation Protocols

The quantitative analysis of "this compound" within a polymer matrix is critically dependent on its efficient extraction. The development of a robust extraction protocol is the foundational step for accurate characterization by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Additives like plasticizers can be located on the surface or absorbed deep within the polymer, requiring methods that can quantitatively release them from the matrix. revistapolimeros.org.br

Several established techniques are employed for the extraction of plasticizers from polymers, each with distinct advantages. Traditional liquid-solid extraction, including the long-established Soxhlet method, involves the use of a solvent that is effective for the plasticizer but a poor solvent for the polymer. revistapolimeros.org.brredalyc.org However, modern techniques are often favored for their speed and efficiency.

Accelerated Solvent Extraction (ASE) is a powerful and automated technique that utilizes organic solvents at elevated temperatures and pressures. researchgate.net These conditions, such as temperatures above the solvent's atmospheric boiling point, enhance extraction efficiency by increasing analyte solubility and diffusion from the sample matrix while reducing solvent viscosity. redalyc.orgresearchgate.net ASE significantly reduces extraction times (e.g., 12-20 minutes per sample compared to 6+ hours for Soxhlet) and solvent consumption. redalyc.orgnih.gov

Microwave-Assisted Extraction (MAE) is another advanced method that uses microwave energy to heat the solvent and sample, accelerating the extraction process. The efficiency of MAE is dependent on the choice of solvent, temperature, time, and microwave power. mdpi.com

A generalized sample preparation and extraction protocol for analyzing "this compound" in a polymer like PVC or PLA would involve the following steps:

Sample Comminution : The bulk polymer sample is cryogenically milled into a fine powder (e.g., 10 mesh or finer) to maximize the surface area available for solvent contact. redalyc.orgmdpi.com

Extraction : A precisely weighed amount of the ground polymer (e.g., 0.5–1.0 g) is placed into an extraction cell. redalyc.org

Solvent Selection : A suitable solvent is chosen. For adipate plasticizers, solvents like petroleum ether, methanol, or acetonitrile are often effective. redalyc.orgresearchgate.netresearchgate.net The choice depends on the polymer matrix to ensure high solubility for the adipate while minimizing dissolution of the polymer itself.

Extraction Process : The extraction is performed using a system like ASE, MAE, or Soxhlet under optimized conditions.

Post-Extraction : The resulting extract, containing the solvent and the dissolved "this compound," is collected. The solvent may then be evaporated to determine the extraction recovery gravimetrically or the solution can be directly analyzed via chromatographic methods. redalyc.org

The following table compares common extraction methods applicable to "this compound."

| Technique | Typical Solvents | Temperature | Time | Key Advantages | References |

|---|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Petroleum Ether, Acetone, Hexane | Elevated (e.g., 100°C) | ~12-20 min | Fast, automated, low solvent use, high efficiency. | redalyc.orgresearchgate.net |

| Soxhlet Extraction | Petroleum Ether, Dichloromethane | Solvent Boiling Point | 6-24 hours | Established, simple setup, exhaustive extraction. | redalyc.orgacs.org |

| Microwave-Assisted Extraction (MAE) | Ethanol, Hexane/Acetone | Elevated (e.g., 115°C) | ~30 min | Fast, reduced solvent consumption. | mdpi.com |

| Ultrasonic-Assisted Extraction (UAE) | Methanol, Ethanol | Room or slightly elevated | ~30-60 min | Simple, rapid, lower temperature. | researchgate.netacs.org |

Thermal Analysis for Material Performance Evaluation

Thermal analysis techniques are indispensable for evaluating the performance of plasticized polymers, revealing how "this compound" affects the material's behavior across a range of temperatures. The primary methods used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.comresearchgate.net

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For a polymer blend containing "this compound," DSC is crucial for determining the glass transition temperature (Tg). The Tg is a critical parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov

The primary role of a plasticizer is to lower the Tg of the polymer, thereby increasing its flexibility and expanding the temperature range for its application. researchgate.netnih.gov By incorporating "this compound" into a polymer like PVC, a significant reduction in the Tg is expected. For example, studies on other adipate esters have shown they effectively lower the Tg of PVC, with the degree of reduction indicating the plasticizer's efficiency. researchgate.netnih.gov DSC analysis can also provide information on melting (Tm) and crystallization temperatures, which is relevant for semi-crystalline polymers. researchgate.net

The following table shows illustrative DSC data for PVC plasticized with various adipate esters, demonstrating the typical effect of such plasticizers on the glass transition temperature.

| Material | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Unplasticized PVC | ~80-85°C | redalyc.org |

| PVC + Butyl phenoxyethyl adipate | -47.2°C | redalyc.org |

| PVC + Butyl butoxyethyl adipate (BBEA) | -1.8°C | researchgate.net |

| PVC + Decyl butoxyethyl adipate (DBEA) | -21.4°C | researchgate.net |

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This analysis is vital for assessing the thermal stability of "this compound" itself and its effect on the host polymer. The TGA thermogram reveals the onset temperature of decomposition and the temperature of maximum decomposition rate, providing insights into the material's service temperature limits and processing stability. revistapolimeros.org.brredalyc.org

The table below presents typical TGA data for different adipate plasticizers, indicating the temperature ranges for thermal degradation.

| Plasticizer | Onset of Decomposition (T-onset) | Temperature of Max. Decomposition Rate | Reference |

|---|---|---|---|

| Butyl phenoxyethyl adipate (BPEA) | 230°C | 321°C | redalyc.org |

| Butyl butoxyethyl adipate (BBEA) | 172°C | 268°C | revistapolimeros.org.br |

| Decyl butoxyethyl adipate (DBEA) | 210°C | 286°C | revistapolimeros.org.br |

Rheological and Mechanical Characterization of Blends and Composites

The incorporation of "this compound" fundamentally alters the rheological (flow) and mechanical (physical strength) properties of the base polymer.

Rheological Characterization focuses on the flow behavior of the polymer melt, which is critical for processing operations like extrusion and injection molding. researchgate.net Plasticizers reduce the viscosity of the polymer melt by increasing the free volume between polymer chains, which facilitates chain mobility. nih.govdiva-portal.org This reduction in viscosity allows for processing at lower temperatures and pressures, saving energy. redalyc.org Techniques like capillary rheometry or rotational rheometry are used to measure properties such as melt flow rate (MFR) and shear viscosity. Studies on various adipate plasticizers confirm their ability to increase the melt fluidity of PVC composites. mdpi.comresearchgate.net Adipate esters are known for imparting lower viscosity compared to phthalate (B1215562) plasticizers. mdpi.com

Mechanical Characterization evaluates how the plasticizer affects the final product's physical properties. Standard tensile testing is used to measure:

Tensile Strength : The maximum stress a material can withstand before breaking. Plasticizers typically decrease tensile strength. researchgate.net

Young's Modulus : A measure of the material's stiffness. Plasticizers significantly lower the modulus, resulting in a more flexible material. researchgate.netnih.gov

Elongation at Break : The extent to which a material can be stretched before it fractures. Plasticizers dramatically increase elongation, a key indicator of enhanced flexibility. researchgate.netnih.gov

The effectiveness of an adipate plasticizer is often linked to its molecular structure and weight. revistapolimeros.org.brresearchgate.net For instance, in PLA/TPS blends, diisodecyl adipate (a higher molecular weight plasticizer) resulted in better mechanical properties (higher tensile strength and modulus) compared to diethyl adipate. revistapolimeros.org.brredalyc.org This demonstrates that the specific structure of "this compound" will determine its unique performance profile.

The following table provides illustrative data on how adipate plasticizers modify the mechanical properties of polymers.

| Material | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|

| Neat PLA | 1200 | 48 | 3 | researchgate.net |

| PLA + Diethyl Adipate (DEA) | 150 | 8 | 210 | researchgate.net |

| Pure PVC | - | 40.1 | 124.2 | researchgate.net |

| PVC + EEAE (Adipate Ester) | - | 19.7 | 321.1 | researchgate.net |

Advanced Spectroscopic and Microscopic Probes for Polymer Morphology

Understanding the morphology of polymer blends—how the plasticizer is distributed within the polymer matrix—is essential for explaining the material's macroscopic properties. Advanced microscopy techniques provide nanoscale visualization of this structure.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and fracture surfaces of polymer composites. azom.com In immiscible polymer blends, SEM can reveal the size, shape, and distribution of different phases. azom.com For plasticized polymers, SEM can help visualize the effects of the plasticizer on the polymer's structure, such as the creation of a more homogeneous or a phase-separated morphology, depending on the compatibility between the polymer and the additive. mdpi.com

Atomic Force Microscopy (AFM) is an even higher-resolution technique capable of imaging surfaces on the nanoscale. mccrone.com AFM is uniquely suited for polymers as it provides contrast based on mechanical properties (like adhesion and modulus) in addition to topography. mccrone.combruker.com Tapping-mode AFM with phase imaging is particularly powerful for distinguishing between different components in a polymer blend. mdpi.com It can map out crystalline and amorphous regions or show how a plasticizer is dispersed. bruker.comnih.gov For a blend containing "this compound," AFM could be used to assess its miscibility with the polymer at the nanoscale, revealing whether it forms a uniform solution or aggregates into separate domains, which directly impacts the material's mechanical performance. researchgate.net

These microscopic analyses are often complemented by spectroscopic methods. For example, Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of the adipate ester within the blend through its characteristic carbonyl (C=O) stretching vibration and can indicate interactions (e.g., hydrogen bonding) between the plasticizer and the polymer. nih.gov

Elucidation of Structure Performance and Structure Environmental Fate Relationships

Correlating Molecular Architecture of Bis(cyclohex-3-enylmethyl) Adipate (B1204190) with Plasticizing Efficacy

The effectiveness of a plasticizer is primarily determined by its ability to integrate into a polymer matrix, increase the free volume between polymer chains, and thereby enhance flexibility. nih.gov In Bis(cyclohex-3-enylmethyl) adipate, the linear adipate backbone provides the fundamental plasticizing action, a characteristic shared by other adipate esters known for imparting good low-temperature properties to polymers like PVC. dtu.dknih.gov

The presence of the two bulky cyclohexenyl groups at either end of the adipate chain is a key structural feature. These cycloaliphatic rings increase the molecular weight and steric hindrance compared to simpler linear alkyl adipates. This bulkiness can influence its compatibility with the host polymer. While the ester groups provide polar interactions that aid in miscibility with polar polymers like PVC, the non-polar nature of the cyclohexenyl rings may slightly reduce this compatibility compared to more polar plasticizers. nih.govdiva-portal.org However, this structure is also expected to reduce migration of the plasticizer from the polymer matrix, a desirable characteristic for maintaining long-term material properties. rsc.org

The plasticizing efficiency, often measured by the reduction in the glass transition temperature (Tg) of the polymer, is anticipated to be significant. mdpi.com Adipate plasticizers are generally effective at lowering the Tg of PVC, and the flexible nature of the adipate chain in this compound contributes to this effect. nih.gov

Table 1: Comparison of Plasticizer Properties

| Property | Typical Range for Adipate Plasticizers | Expected Influence of Cyclohexenyl Groups in this compound |

| Molecular Weight | 370 g/mol (for DEHA) researchgate.net | Higher (approx. 334.45 g/mol ) researchgate.net |

| Plasticizing Efficiency | Good to Excellent nih.gov | Good, with potentially lower migration rsc.org |

| Low-Temperature Flexibility | Excellent dtu.dk | Good to Excellent |

| Compatibility with PVC | Good diva-portal.org | Moderate to Good |

Rational Design Principles for Tailoring Dielectric and Mechanical Attributes

The dielectric and mechanical properties of a plasticized polymer are directly influenced by the type and concentration of the plasticizer. researchgate.netappstate.edu The rational design of materials incorporating this compound involves understanding how its structure modifies these key attributes.

Dielectric Properties:

Mechanical Properties:

The primary role of a plasticizer is to increase the flexibility and reduce the stiffness of a polymer. This is achieved by lowering the modulus and increasing the elongation at break. nih.govresearchgate.net The incorporation of this compound into a rigid polymer like PVC will lead to a decrease in tensile strength and an increase in elongation at break. researchgate.net The bulky cyclohexenyl groups may also contribute to a degree of toughening by impeding crack propagation. The specific mechanical properties will depend on the concentration of the plasticizer used. researchgate.net

Table 2: Expected Impact on Mechanical and Dielectric Properties of PVC

| Property | Change upon Addition of Plasticizer | Expected Effect of this compound |

| Tensile Strength | Decrease researchgate.net | Significant Decrease |

| Elongation at Break | Increase nih.gov | Significant Increase |

| Young's Modulus | Decrease nih.gov | Significant Decrease |

| Dielectric Constant | Generally Increases mdpi.com | Moderate Increase, lower than more polar plasticizers |

Understanding the Influence of Structural Features on Biodegradation Rates

The environmental fate of plasticizers is of significant concern, and their biodegradability is a key factor. The biodegradation of adipate esters typically proceeds through the hydrolysis of the ester linkages by microbial enzymes, breaking the molecule down into adipic acid and the corresponding alcohol. mdpi.com In the case of this compound, this would yield adipic acid and cyclohex-3-enylmethanol.

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational methods offer powerful tools for predicting the properties and behavior of molecules like this compound at a molecular level, providing insights that can guide experimental work. youtube.commdpi.com

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the electronic properties of this compound. beilstein-journals.org These calculations can provide valuable information about:

Molecular Geometry: The most stable three-dimensional conformation of the molecule can be predicted.

Charge Distribution: The partial charges on each atom can be calculated, offering insights into the polarity of the molecule and its potential for intermolecular interactions.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined, which are related to the molecule's reactivity and electronic properties.

This information can help in understanding the molecule's polarity, which in turn influences its dielectric properties and compatibility with polymers.

Molecular Dynamics (MD) simulations can be used to model the dynamic behavior of this compound within a polymer matrix. mdpi.compolyu.edu.hk By simulating the movements and interactions of the plasticizer and polymer molecules over time, MD can provide insights into:

Miscibility: The Flory-Huggins interaction parameter (χ), a measure of miscibility, can be calculated to predict the compatibility of the plasticizer with the polymer.

Plasticizer Distribution: The spatial arrangement of the plasticizer molecules within the polymer matrix can be visualized.

Effect on Polymer Dynamics: MD simulations can show how the plasticizer affects the mobility of the polymer chains, providing a molecular-level understanding of the plasticizing effect and its impact on mechanical properties. mdpi.com

Diffusion and Migration: The diffusion coefficient of the plasticizer can be calculated to predict its tendency to migrate out of the polymer, which is crucial for the long-term performance of the plasticized material.

For instance, a computational approach similar to that used for cycloaliphatic epoxy resins could be adapted to model the behavior of this compound in PVC, helping to predict its thermo-mechanical properties. polyu.edu.hk

Future Directions, Innovation, and Interdisciplinary Research Frontiers

Designing for Enhanced Sustainability and Circularity in Adipate (B1204190) Esters

The future of adipate esters like bis(cyclohex-3-enylmethyl) adipate is intrinsically linked to the principles of a circular economy. This involves designing molecules with their entire lifecycle in mind, from production to end-of-life. Innovations in this area are expected to focus on creating plasticizers that not only are derived from renewable sources but also facilitate the recycling and biodegradation of the polymers they plasticize. marketresearchintellect.comchemindigest.com

One key area of research is the development of "smart" plasticizers that can respond to specific environmental triggers. marketresearchintellect.com For this compound, this could involve modifying its structure to incorporate cleavable linkages that break down under specific conditions, such as exposure to certain enzymes or UV light. This would allow for the selective separation of the plasticizer from the polymer matrix, enabling higher quality recycling of the base polymer.

Furthermore, the unsaturation in the cyclohexene (B86901) rings of this compound presents an opportunity for post-polymerization modification. This could be leveraged to create cross-linked polymer networks, enhancing the durability and performance of the material during its use phase, and potentially allowing for controlled degradation at the end of its life.

Exploration of Novel Bio-Based Feedstocks for Adipate Synthesis

The synthesis of this compound traditionally relies on petrochemically derived adipic acid and cyclohex-3-enylmethanol. A significant frontier of innovation lies in the development of bio-based routes to these precursors. chemindigest.com

Adipic acid can now be produced from renewable feedstocks through fermentation processes using engineered microbes. chemindigest.com Similarly, cyclohex-3-enylmethanol can potentially be synthesized from bio-based precursors derived from plant materials like lignin (B12514952) or cellulose. The exploration of catalytic processes to convert these biomass-derived molecules into the desired alcohol is a promising area of research.

The transition to bio-based feedstocks not only improves the sustainability profile of this compound but also offers the potential for novel molecular architectures. The inherent chirality and functionality of many bio-based building blocks could be harnessed to create adipate esters with unique properties.

Table 1: Potential Bio-Based Precursors for this compound Synthesis

| Precursor | Potential Bio-Based Source |

| Adipic Acid | Fermentation of sugars from corn or sugarcane |

| Cyclohex-3-enylmethanol | Catalytic conversion of lignin or terpenes |

Integration of this compound in Emerging Advanced Materials

The unique chemical structure of this compound makes it a candidate for integration into a variety of advanced materials, moving beyond its traditional role as a plasticizer for PVC. broadview-tech.comperstorp.com The presence of the cyclohexene moieties offers reactive sites that can be exploited in novel polymer formulations.

For instance, it can be incorporated as a reactive diluent in thermosetting resins, where it can co-react with the polymer matrix to become a permanent part of the network. This would eliminate issues of plasticizer migration and improve the long-term performance and safety of the material. broadview-tech.com

Furthermore, the specific solvency and compatibility characteristics of this compound could be leveraged in the formulation of high-performance coatings, adhesives, and sealants. Its potential to enhance flexibility and durability in these applications is an area ripe for exploration. broadview-tech.com The development of specialty polymeric plasticizers with high stability is a key area of innovation. broadview-tech.com

Development of Predictive Models for Environmental Behavior and Polymer Performance

Understanding the environmental fate and transport of chemicals is crucial for ensuring their safety and sustainability. For this compound, the development of predictive models can help to assess its potential for bioaccumulation, persistence, and toxicity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict these environmental endpoints based on the molecular structure of the compound. These models can also be used to forecast its performance as a plasticizer, including its efficiency, compatibility with different polymers, and migration behavior.

By creating robust predictive models, researchers can screen new adipate ester designs in silico, reducing the need for extensive and costly experimental testing. This accelerates the development of safer and more effective plasticizers.

Synergistic Research with Artificial Intelligence and Machine Learning in Materials Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize materials science. researchgate.netresearchgate.netnih.gov In the context of this compound and other adipate esters, AI and ML can be powerful tools for accelerating innovation.

Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding properties to develop models that can predict the performance of new, untested molecules. rsc.orgnih.gov This can be used to identify novel adipate ester candidates with optimized properties, such as improved biodegradability, lower toxicity, and enhanced plasticizing efficiency.

Furthermore, generative AI models can be used to design entirely new molecular structures that meet a specific set of performance criteria. researchgate.net This "inverse design" approach, guided by the principles of sustainability and circularity, could lead to the discovery of next-generation adipate esters with unprecedented performance and environmental profiles. The integration of AI can streamline the discovery pipeline, reducing both time and costs. researchgate.net

Table 2: Application of AI/ML in Adipate Ester Development

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training models to predict properties like toxicity, biodegradability, and plasticizing efficiency based on molecular structure. rsc.orgnih.gov | Faster screening of new candidate molecules and reduced reliance on animal testing. |

| Generative Design | Using generative adversarial networks (GANs) or other models to create novel molecular structures with desired properties. researchgate.net | Discovery of innovative adipate esters with superior performance and sustainability profiles. |

| Process Optimization | Optimizing reaction conditions for the synthesis of bio-based adipate esters to maximize yield and minimize waste. | More efficient and cost-effective production of sustainable plasticizers. |

Q & A

Q. What are the recommended methods for synthesizing Bis(cyclohex-3-enylmethyl) adipate, and how can reaction conditions be optimized for higher yield?

Synthesis typically involves esterification between adipic acid and cyclohex-3-enylmethanol. A two-step approach is recommended:

Acid catalysis : Use sulfuric acid or p-toluenesulfonic acid (PTSA) to facilitate esterification under reflux (110–130°C) with toluene as a solvent to remove water via azeotropic distillation.

Purification : Neutralize residual acid with sodium bicarbonate, followed by vacuum distillation to isolate the product.

Optimization : Reaction yield (70–85%) can be improved by controlling stoichiometry (1:2 molar ratio of adipic acid to alcohol), increasing reaction time (12–24 hours), and using molecular sieves to absorb water .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm ester linkage formation and cyclohexenyl group geometry.

- GC-MS : Quantify purity (>98%) and detect byproducts like unreacted alcohol or residual acid.

- HPLC : Reverse-phase C18 columns with UV detection (210–230 nm) resolve degradation products .

- FT-IR : Validate ester carbonyl peaks (1720–1740 cm) and absence of hydroxyl groups from reactants .

Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling point, density) of this compound?

Discrepancies may arise from impurities or measurement techniques. For example:

Advanced Research Questions

Q. What experimental designs are suitable for studying the hydrolytic degradation of this compound under varying pH and temperature conditions?

Use a factorial design to evaluate factors:

- Independent variables : pH (4–10), temperature (25–60°C), and ionic strength.

- Response variables : Degradation rate (HPLC quantification) and product profiles (GC-MS).

Methodology : - Prepare buffered solutions (phosphate, acetate, borate) and incubate samples under controlled agitation.

- Sample aliquots at intervals (0, 24, 48, 72 hours) and analyze for residual ester .

Contradiction resolution : If degradation rates conflict with literature, verify buffer catalysis effects or oxidative side reactions using LC-MS/MS .

Q. How does the cyclohexenyl moiety influence the thermal stability of this compound compared to linear-chain adipate esters?

The cyclohexenyl group introduces steric hindrance and π-bond interactions, delaying thermal decomposition. Experimental approach :

-

TGA/DSC : Compare decomposition onset temperatures (T):

Compound T (°C) Atmosphere This compound 290–310 N Bis(2-ethylhexyl) adipate (DOA) 220–240 N -

Mechanism : Cyclohexenyl groups reduce chain mobility, requiring higher energy for bond cleavage.

Q. What computational modeling strategies can predict the solvation behavior of this compound in polymer matrices?

- MD Simulations : Use force fields (e.g., OPLS-AA) to model interactions with polymers like PVC or polyesters.

- Parameters : Calculate Hansen solubility parameters (δ, δ, δ) to assess compatibility.

- Validation : Compare predicted vs. experimental swelling ratios (ASTM D792) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation (PAC-2: 300 mg/m) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Storage : Inert atmosphere (N) at 4°C to prevent oxidation .

Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the environmental persistence of this compound?

- Controlled studies : Compare biodegradation (OECD 301F) vs. photolysis (UV-B exposure) rates.

- Variables : Soil type, microbial activity, and light intensity.

- Statistical tools : ANOVA to identify significant factors (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.